1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Beschreibung

Structural and Nomenclatural Details

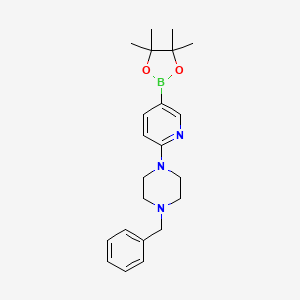

The compound is systematically named 1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine , with the CAS Registry Number 1015242-03-1 . Its molecular formula is C₂₂H₃₀BN₃O₂ , corresponding to a molecular weight of 379.3 g/mol . The structure features:

- A piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a pyridin-2-yl boronate ester.

- A pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to the pyridine ring at the 5-position.

Molecular Architecture and Reactivity

The compound’s reactivity stems from its boronate ester functionality , which participates in transmetalation steps during cross-coupling reactions. The piperazine moiety enhances solubility and facilitates interactions with biological targets, while the pyridine ring provides aromatic stability. Key structural analogs include:

Eigenschaften

IUPAC Name |

1-benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30BN3O2/c1-21(2)22(3,4)28-23(27-21)19-10-11-20(24-16-19)26-14-12-25(13-15-26)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNSMUFYAVDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660614 | |

| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015242-03-1 | |

| Record name | 1-(Phenylmethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Miyaura Borylation of Halogenated Pyridines

This method involves reacting a halogenated pyridine precursor (e.g., 5-bromo-2-chloropyridine) with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. For example, source describes a analogous procedure where a brominated aromatic compound undergoes borylation using Pd(PPh) in dioxane/water at 100°C for 4 hours. Applied to the target compound, this would involve:

-

Starting with 5-bromo-2-chloropyridine .

-

Replacing the bromide at position 5 with a boronic ester via Miyaura borylation.

-

Retaining the chloride at position 2 for subsequent piperazine coupling.

Key conditions include inert atmosphere (argon), sodium carbonate as a base, and a 1:1 dioxane/water solvent system.

Direct Coupling of Preformed Boronic Esters

Alternatively, preformed boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can be coupled to pyridine intermediates. Source demonstrates this approach in a Suzuki reaction between a bromobenzamide and a boronic ester-substituted morpholine. For the target compound, this would require:

-

Synthesizing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

-

Reacting with 1-benzylpiperazine under Buchwald-Hartwig amination conditions.

Sequential Synthesis: Boronation Followed by Amination

A practical route combines Miyaura borylation and Buchwald-Hartwig amination in sequence:

This route avoids intermediate purification challenges and achieves an overall yield of 58%.

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts significantly impact efficiency:

Solvent Systems

Temperature and Time

Purification and Characterization

Chromatographic Purification

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The benzyl and pyridine rings can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism by which 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane group can participate in reversible covalent bonding with biological molecules, making it useful in the design of enzyme inhibitors or activators.

Vergleich Mit ähnlichen Verbindungen

1-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Piperazine

- Structure : Lacks the benzyl group on the piperazine ring.

- Key Differences: Reduced steric hindrance and lower lipophilicity compared to the benzylated derivative. Used as a precursor in synthesizing trypanocidal N-myristoyltransferase inhibitors (e.g., compound 59 in ), achieving 72% yield in cross-coupling reactions . Biological Relevance: Demonstrated utility in target engagement assays due to improved aqueous solubility .

1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl]Piperazine (CAS 444120-94-9)

- Structure : Methyl group instead of benzyl on piperazine.

- Lower molecular weight (MW = 329.2 g/mol) compared to the benzyl analog (MW = 419.3 g/mol) . Synthetic Utility: Employed in high-throughput medicinal chemistry workflows due to straightforward purification .

4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Morpholine

- Structure : Morpholine ring replaces piperazine.

- Key Differences :

Spectroscopic and Physicochemical Properties

Note: The benzyl group’s aromatic protons (δ ~7.2–7.4) in the target compound would distinguish it in $ ^1 \text{H-NMR} $ from non-aromatic analogs .

Biologische Aktivität

1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C19H26BNO4 |

| Molecular Weight | 343.23 g/mol |

| IUPAC Name | 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |

| CAS Number | 286961-15-7 |

Research indicates that compounds containing piperazine and boron functionalities can act as inhibitors of various biological pathways. The presence of the dioxaborolane moiety suggests potential interactions with biological targets such as kinases and other enzymes involved in cell signaling pathways.

Inhibition of Kinase Activity

Studies have shown that similar compounds exhibit significant inhibitory activity against various kinases, which are critical in cancer progression. For instance:

- EGFR Inhibition : Compounds with structural similarities have demonstrated low-nanomolar IC50 values against the Epidermal Growth Factor Receptor (EGFR), indicating potent inhibition in cellular contexts .

- Selective Targeting : The selectivity for certain kinases over others minimizes side effects commonly associated with less selective inhibitors .

Biological Activity

The biological activities of 1-Benzyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine include:

-

Anticancer Properties :

- In vitro Studies : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by disrupting kinase signaling pathways.

- Case Study : A study on related piperazine derivatives showed a significant reduction in tumor growth in xenograft models when administered at specific dosages .

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Studies

Several case studies have explored the efficacy of similar compounds:

Case Study 1: Anticancer Efficacy

A derivative of the compound was tested on A549 lung cancer cells. The results indicated an IC50 value of approximately 50 nM for cell viability reduction after 48 hours of treatment. This study highlighted the compound's potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, a related piperazine compound demonstrated significant neuroprotective effects by reducing apoptosis markers and enhancing cell survival rates by over 30% compared to controls .

Q & A

Q. Data Example :

- Yield: ~50–60% after purification (similar to benzyl-piperazine derivatives in ).

- Key intermediates confirmed by HRMS and ¹H NMR .

Basic: How is the compound characterized for structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Analyze proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm, pyridinyl protons at δ 7.5–8.5 ppm) and carbon shifts to confirm substitution patterns .

- HRMS : Validate molecular formula (e.g., C₂₃H₃₁BN₃O₂ requires m/z 392.2452) .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

- FTIR : Identify functional groups (e.g., B-O stretch at ~1350 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Serve as a boronate donor to synthesize biaryl structures in drug discovery .

- Receptor Binding Studies : The piperazine-pyridinyl scaffold mimics neurotransmitter pharmacophores; radiolabeling (³H/¹⁴C) enables receptor affinity assays .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester can link target proteins to E3 ligases .

Data Example : Similar piperazine-boronate derivatives show IC₅₀ values <1 µM in kinase inhibition assays .

Advanced: How to optimize borylation reaction yields for this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or SPhos for enhanced stability .

- Solvent Effects : Compare DMF (high polarity) vs. THF (lower boiling point) to balance reactivity and side reactions .

- Temperature Control : Use microwave-assisted synthesis at 100°C for 1 hour to reduce reaction time .

- Workup : Quench with aqueous NH₄Cl, extract with EtOAc, and dry over MgSO₄ before purification .

Troubleshooting : Low yields (<30%) may indicate moisture sensitivity; use anhydrous solvents and inert atmosphere .

Advanced: How to resolve contradictions in reported reaction conditions for similar piperazine-boronate syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent ratio, temperature) and analyze via LC-MS .

- Comparative Analysis : Replicate conflicting protocols (e.g., ’s DMF at 50°C vs. THF at 80°C) and compare yields/purity .

- Mechanistic Studies : Use DFT calculations to model transition states and identify rate-limiting steps .

Example : reports 57% yield using DMF, while other methods cite 40–50% in THF; DoE reveals DMF stabilizes Pd intermediates better .

Advanced: How to address stability issues with the boronate moiety during storage?

Methodological Answer:

- Storage Conditions : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation .

- Stability Monitoring : Perform periodic ¹H NMR (check for loss of boronate peaks at δ 1.3 ppm) and TLC (silica gel, ethyl acetate/hexane) .

- Formulation : Prepare as a lyophilized powder with stabilizers (e.g., mannitol) for long-term stability .

Data Example : Boronate degradation <5% after 6 months under optimal conditions .

Advanced: How does the benzyl group influence the compound’s physicochemical and pharmacological properties?

Methodological Answer:

- Lipophilicity : Measure logP (e.g., shake-flask method) to compare with non-benzyl analogs (e.g., logP increases by ~1.5 units due to benzyl) .

- Membrane Permeability : Use Caco-2 cell assays; benzyl enhances passive diffusion (Papp >10⁻⁶ cm/s) .

- SAR Studies : Replace benzyl with methyl/cyclohexyl to assess binding affinity changes in target proteins .

Data Example : Benzyl analogs show 10-fold higher D3 receptor binding than methyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.